4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone
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Overview
Description
4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone is a chemical compound with a complex structure that includes a pyridinone core substituted with methyl groups and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification steps, and waste management.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
- 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyrimidinone
Uniqueness
4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both methyl and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-3-(3-methylphenyl)sulfonyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-5-4-6-12(7-9)19(17,18)13-10(2)8-11(3)15-14(13)16/h4-8H,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFBJHVLLNKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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